

Spectroscopic Profile of 1,1,1,3-Tetrachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,3-Tetrachloropropane

Cat. No.: B089638

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for **1,1,1,3-tetrachloropropane**, a chlorinated propane derivative of interest to researchers and professionals in the fields of chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **1,1,1,3-tetrachloropropane**. It is important to note that a complete experimental dataset for this specific compound is not readily available in the public domain. The information presented here is a compilation of data from various sources and predicted values based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Experimental ¹H NMR data for **1,1,1,3-tetrachloropropane**, including chemical shifts and coupling constants, were not found in the reviewed literature.

¹³C NMR: A reference to the ¹³C NMR spectrum of **1,1,1,3-tetrachloropropane** is found in the publication by F. K. Velichko and V. I. Dostovalova in Organic Magnetic Resonance (1975).^[1] However, the specific chemical shift values from this source could not be obtained.

Carbon Atom	Predicted ^{13}C Chemical Shift (ppm)
C1 (-CCl ₃)	95 - 105
C2 (-CH ₂ -)	50 - 60
C3 (-CH ₂ Cl)	45 - 55
Note: Predicted values are based on typical chemical shifts for similar chlorinated alkanes.	

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of **1,1,1,3-tetrachloropropane** is available through SpectraBase. [1] While the full spectrum is not detailed here, the expected characteristic absorption bands are listed below.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)
C-H stretch	2950 - 2850
C-H bend (scissoring/wagging)	1470 - 1350
C-Cl stretch	850 - 550

Mass Spectrometry (MS)

The mass spectrum of **1,1,1,3-tetrachloropropane** is available on the NIST WebBook, acquired via electron ionization (EI). [2] The major fragments observed are summarized below.

m/z	Relative Abundance (%)	Proposed Fragment
109	100	$[\text{C}_2\text{H}_2\text{Cl}_2]^+$
145	~75	$[\text{C}_3\text{H}_4\text{Cl}_3]^+$
147	~73	$[\text{C}_3\text{H}_4\text{Cl}_3]^+$ (isotope peak)
63	~60	$[\text{C}_2\text{H}_2\text{Cl}]^+$
111	~35	$[\text{C}_2\text{H}_2\text{Cl}_2]^+$ (isotope peak)
117	~30	$[\text{CCl}_3]^+$
119	~29	$[\text{CCl}_3]^+$ (isotope peak)

Note: Relative abundances are estimated from the graphical representation of the mass spectrum on the NIST WebBook.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1,1,1,3-tetrachloropropane** are not explicitly available. Therefore, the following are generalized protocols for the analysis of liquid halogenated organic compounds.

NMR Spectroscopy (^1H and ^{13}C)

A solution of **1,1,1,3-tetrachloropropane** would be prepared by dissolving approximately 10-50 mg of the neat liquid in a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

- ^1H NMR: A standard one-dimensional proton NMR spectrum would be acquired using a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction of the resulting free induction decay (FID).

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum would be acquired on the same instrument. Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans and a longer acquisition time would be necessary to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample such as **1,1,1,3-tetrachloropropane**, the IR spectrum could be obtained using one of the following methods:

- Neat Liquid: A thin film of the liquid would be placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer's sample holder.
- Solution: A dilute solution of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl_4) would be prepared and placed in a liquid sample cell of a defined path length.

A background spectrum of the salt plates or the solvent-filled cell would be recorded first and subsequently subtracted from the sample spectrum to yield the spectrum of the compound.

Mass Spectrometry (MS)

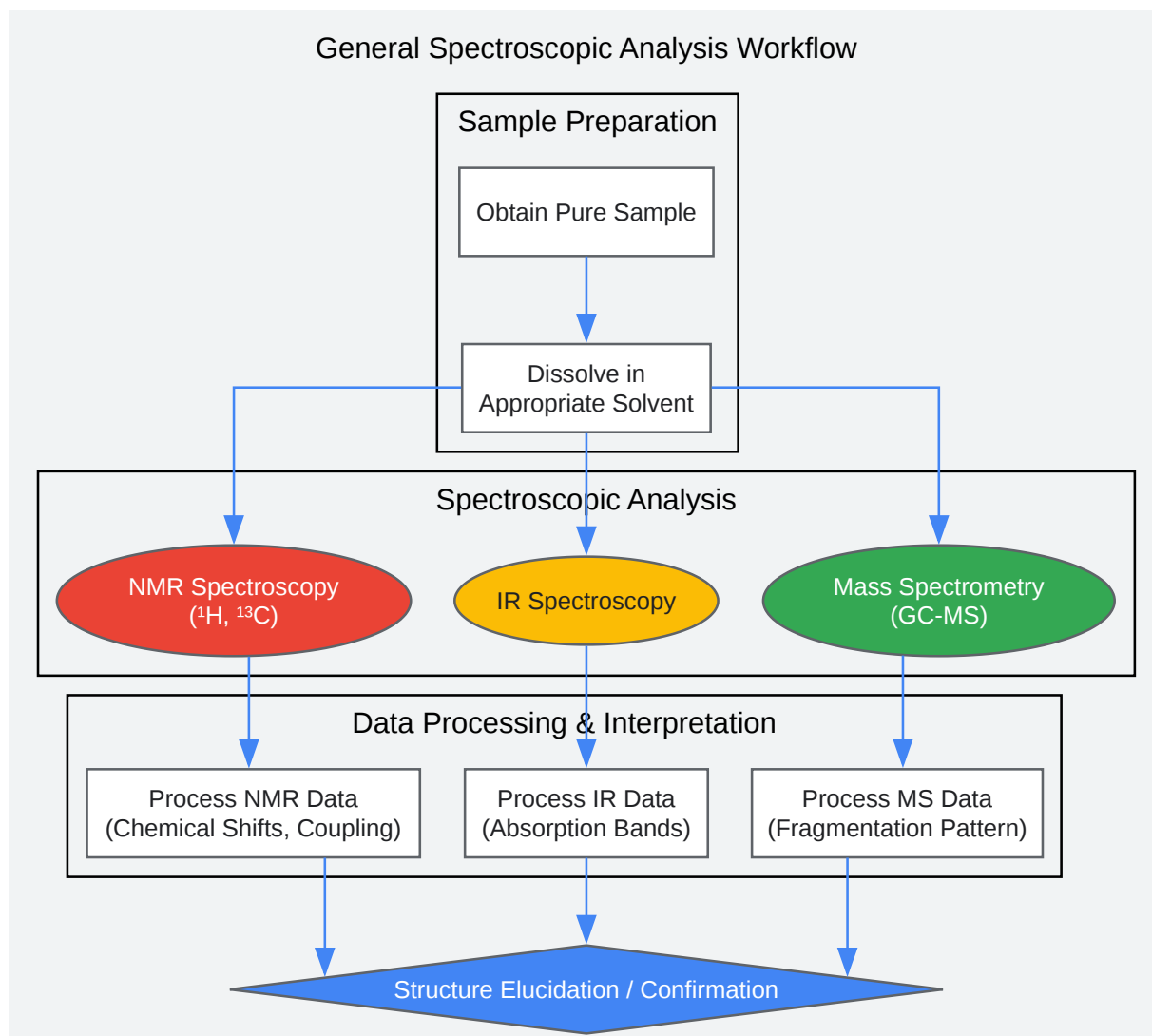
Mass spectral analysis would typically be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Sample Introduction: A dilute solution of **1,1,1,3-tetrachloropropane** in a volatile organic solvent (e.g., dichloromethane or hexane) would be injected into the gas chromatograph. The GC would be equipped with a capillary column suitable for the separation of halogenated hydrocarbons. The oven temperature would be programmed to ensure the elution of the compound as a sharp peak.
- Ionization: As the compound elutes from the GC column, it would enter the mass spectrometer's ion source, where it would be subjected to electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting molecular ion and fragment ions would be separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

- Detection: A detector would record the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



[Click to download full resolution via product page](#)

General Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. C₃H₇Cl CH₃CH₂CH₂Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of n-propyl chloride C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1,1,3-Tetrachloropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089638#spectroscopic-data-of-1-1-1-3-tetrachloropropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com